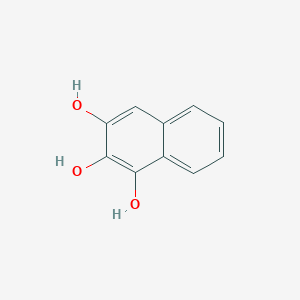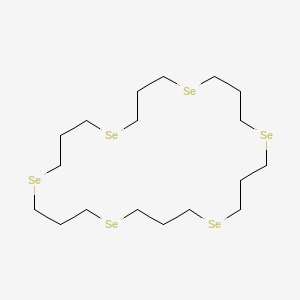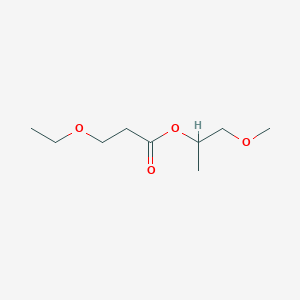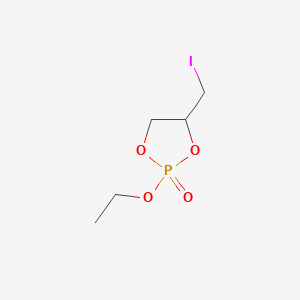![molecular formula C16H14Br4S B14305703 1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene] CAS No. 112399-10-7](/img/structure/B14305703.png)
1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfanediylbis[2,6-bis(bromomethyl)benzene] is a chemical compound with the molecular formula C14H12Br4S It is characterized by the presence of two benzene rings connected by a sulfur atom, with each benzene ring substituted with two bromomethyl groups at the 2 and 6 positions
Méthodes De Préparation
The synthesis of 1,1’-Sulfanediylbis[2,6-bis(bromomethyl)benzene] typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1,1’-sulfanediylbis[2,6-dimethylbenzene] using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. Industrial production methods may involve similar steps but are optimized for larger scale synthesis with considerations for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
1,1’-Sulfanediylbis[2,6-bis(bromomethyl)benzene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions (SN1 or SN2), where the bromine atoms are replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Applications De Recherche Scientifique
1,1’-Sulfanediylbis[2,6-bis(bromomethyl)benzene] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1,1’-Sulfanediylbis[2,6-bis(bromomethyl)benzene] involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The sulfur atom in the compound can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
1,1’-Sulfanediylbis[2,6-bis(bromomethyl)benzene] can be compared with other similar compounds such as:
1,3-bis(bromomethyl)benzene: Lacks the sulfur atom and has different reactivity and applications.
1,1’-Sulfanediylbis[2,6-dimethylbenzene]: Similar structure but without the bromine atoms, leading to different chemical properties and reactivity.
1,1’-Sulfanediylbis[2,6-dichloromethyl)benzene]:
Propriétés
Numéro CAS |
112399-10-7 |
|---|---|
Formule moléculaire |
C16H14Br4S |
Poids moléculaire |
558.0 g/mol |
Nom IUPAC |
2-[2,6-bis(bromomethyl)phenyl]sulfanyl-1,3-bis(bromomethyl)benzene |
InChI |
InChI=1S/C16H14Br4S/c17-7-11-3-1-4-12(8-18)15(11)21-16-13(9-19)5-2-6-14(16)10-20/h1-6H,7-10H2 |
Clé InChI |
SCUUYQCVOPEZEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)CBr)SC2=C(C=CC=C2CBr)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


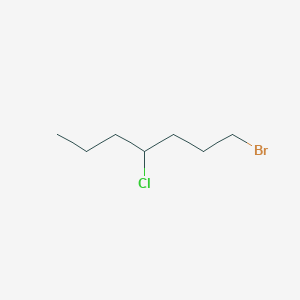
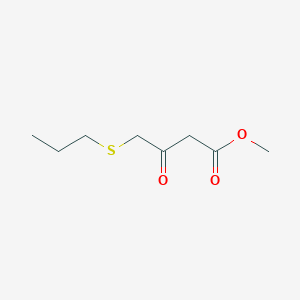
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
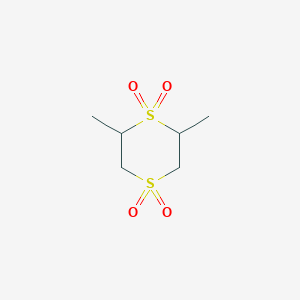
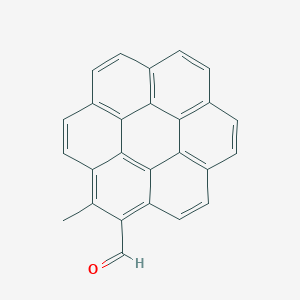
![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
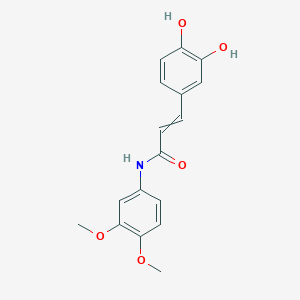
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)
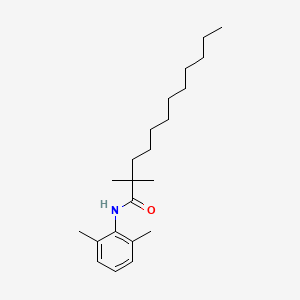
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
